![molecular formula C10H6Cl2O2S B3045140 2-Chloronaphthalene-1-sulfonyl chloride CAS No. 102154-19-8](/img/structure/B3045140.png)
2-Chloronaphthalene-1-sulfonyl chloride
Overview
Description
2-Chloronaphthalene-1-sulfonyl chloride is a chemical compound with the CAS Number: 102154-19-8 . It has a molecular weight of 261.13 .
Molecular Structure Analysis
The InChI code for 2-Chloronaphthalene-1-sulfonyl chloride is 1S/C10H6Cl2O2S/c11-9-6-5-7-3-1-2-4-8 (7)10 (9)15 (12,13)14/h1-6H . This indicates that the molecule consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Chloronaphthalene-1-sulfonyl chloride is a solid substance . It has a molecular weight of 261.13 .Scientific Research Applications
Synthesis of Chloronaphthalenes A study by Prugh, Deana, and Wiggins (1989) details a method for synthesizing chloronaphthalenes from α-tetralones. The process involves introducing chlorine, reducing the ketone, and then aromatizing the compound to produce chloronaphthalenes (Prugh, Deana, & Wiggins, 1989).
Reactions of Thiophene Sulfonyl Derivatives Cremlyn et al. (1981) explored the reactions of thiophene-2-sulfonyl chloride with various amines and other compounds. Their study provides insights into the behavior and potential applications of thiophene sulfonyl derivatives in chemical synthesis (Cremlyn et al., 1981).
Peptidosulfonamide Building Blocks Humljan and Gobec (2005) reported the synthesis of N-phthalimido β-aminoethanesulfonyl chlorides, useful as building blocks for peptidosulfonamide peptidomimetics. Their method involves converting sulfonic acids or their salts into sulfonyl chlorides, demonstrating the versatility of sulfonyl chlorides in peptide mimicry (Humljan & Gobec, 2005).
Sulfur-Chlorine Bond Dissociation Chatgilialoglu et al. (1994) measured the bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Their findings are significant for understanding the chemical stability and reactivity of sulfonyl chlorides (Chatgilialoglu et al., 1994).
Friedel-Crafts Sulfonylation Nara, Harjani, and Salunkhe (2001) used 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions. Their research highlights the role of sulfonyl chlorides in enhancing reactivity and yield in such reactions (Nara, Harjani, & Salunkhe, 2001).
properties
IUPAC Name |
2-chloronaphthalene-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRZLGGRDIRMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623284 | |
Record name | 2-Chloronaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronaphthalene-1-sulfonyl chloride | |
CAS RN |
102154-19-8 | |
Record name | 2-Chloronaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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